Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.
Centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active. Lappaconitine is a diterpene alkaloid that has been found in A. sinomontanum and has diverse biological activities. It is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 27.67 µM for the human channel). Lappaconitine has antiarrhythmic activity in a rat model of aconitine-induced arrhythmia with an ED50 value of 0.05 µg/kg. It increases the mechanical and thermal paw withdrawal thresholds in rats in a model of spinal nerve ligation-induced neuropathic pain (ED50s = 1.1 and 1.6 mg/kg, respectively). Lappaconitine is a cardiac Na+ channel blocker found in species of Aconitum. It displays many biological activities, including increasing pain thresholds and downregulating expression of P2X3 receptors in DRG neurons, decreasing paw and ear edema, and inducing negative inotropic activity.
Lapyrium is a cationic surfactant that is used in personal care products as a biocide and antistatic agent. It is also used in waste-water treatment and corrosion inhibition formulations. It is primarily used as the chloride salt, lapyrium chloride.
Larazotide acetate, also known as AT1001, is a Zonulin receptor antagonist, a tight junction modulator. It is a synthetic eight amino acid peptide that functions as a tight junction regulator and reverses leaky junctions to their normally closed state. Larazotide inhibition of zonulin results in reducing trafficking across epithelial cells in the intestines and reducing intestinal permeability and "leaky gut," thought to be a gateway to multiple autoimmune diseases, including celiac disease, irritable bowel syndrome (IBS), inflammatory bowel diseases (IBD, Crohn′s and ulcerative colitis), type 1 diabetes mellitus (T1DM), nonalcoholic steatohepatitis (NASH), chronic kidney disease (CKD) and several others. It has been shown to inhibit the effect of inflammatory cytokines such as tumor necrosis factor (TNF-alpha) and interleukin (IL-4), blocking their increase of intestinal epithelial permeability. Larazotide intervenes in the middle of the pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and associated increase in intestinal permeability.